molecular formula C9H13FN2O B1415864 (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol CAS No. 2187435-33-0

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol

Cat. No. B1415864
CAS RN: 2187435-33-0
M. Wt: 184.21 g/mol
InChI Key: BKPLMLVKGVQDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 2187435-33-0 . It has a molecular weight of 184.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-4,6,13H,5H2,1-2H3, (H,11,12) . This indicates that the compound has a pyridine ring with a fluoro group at the 6-position and an isopropylamino group at the 4-position. The methanol group is attached to the 3-position of the pyridine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Theoretical Studies and Molecular Analysis

  • A theoretical study using Density Functional Theory (DFT) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, has been conducted. This includes analysis of IR, normal mode, frontier orbital gap, and molecular electrostatic potential map to understand the active sites of the molecule (Trivedi, 2017).

Synthesis and Chemical Reactions

  • Research on the synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives using reactions with aryl(3‐isocyanopyridin‐4‐yl)methanones indicates the potential for creating unstable alcohols and their derivatives in this chemical family (Kobayashi et al., 2011).
  • Investigations into the luminescence of aminopyridines and related molecules, including 2-, 3-, 4-aminopyridines, have measured quantum yields and lifetimes of fluorescence and phosphorescence (Kimura, Takaoka, & Nagai, 1977).
  • Studies on reactions of caesium fluoroxysulphate with pyridine, leading to a mixture of products such as 2-fluoropyridine, indicate the reactive nature and potential applications of similar pyridine derivatives (Stavber & Zupan, 1990).

Catalytic Applications

  • Research on nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, has been conducted, highlighting their application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
  • The development of a dipolar cycloaddition reaction for P2X7 antagonists, involving (pyridin-2-yl)methanol derivatives, indicates potential medicinal chemistry applications (Chrovian et al., 2018).

Photocatalytic Activities

  • Synthesis of the ligand pyridine-2,6-diylbis(dipyridin-2-ylmethanol) and its complexes with 3d element cations for photocatalytic water reduction activities shows the potential of pyridine derivatives in catalysis (Bachmann et al., 2013).

Medicinal Chemistry

  • Novel derivatives of 2-pyridinemethylamine, including pyridin-2-ylmethylamine, have been investigated for their selective, potent, and orally active agonist activities at 5-HT1A receptors, indicating possible pharmaceutical applications (Vacher et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

[6-fluoro-4-(propan-2-ylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-4,6,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLMLVKGVQDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 2
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 3
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 4
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 5
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.